2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide
Description
2-[4-(2-Chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide is a synthetic hydrazone derivative featuring a piperazine core substituted with a 2-chlorobenzyl group and an acetohydrazide moiety linked to a 2-chloro-5-nitrophenylidene substituent.
Properties
Molecular Formula |
C20H21Cl2N5O3 |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C20H21Cl2N5O3/c21-18-4-2-1-3-15(18)13-25-7-9-26(10-8-25)14-20(28)24-23-12-16-11-17(27(29)30)5-6-19(16)22/h1-6,11-12H,7-10,13-14H2,(H,24,28)/b23-12+ |
InChI Key |
DIOWYPMYYHTZRG-FSJBWODESA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the piperazine derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to yield 4-(2-chlorobenzyl)piperazine.
Synthesis of the hydrazide: The next step involves the reaction of the piperazine derivative with acetohydrazide in the presence of a suitable catalyst to form the intermediate compound.
Condensation reaction: Finally, the intermediate compound undergoes a condensation reaction with 2-chloro-5-nitrobenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro oxides or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several hydrazones and piperazine derivatives. Key comparisons include:
Notes:
- *Molecular weight calculated using PubChem tools.
Pharmacological Comparisons
Anticancer Activity: Hydrazones with nitro or halogen substituents (e.g., 5-nitrofuran-2-yl) inhibit Akt phosphorylation (IC₅₀ = 0.50 µg/mL) via PI3K/Akt pathway modulation . Pyridazinone derivatives (e.g., compound 15 in ) exhibit cytotoxicity against AGS cells (IC₅₀ = 8.2 µM), suggesting the nitro group in the target compound may enhance similar activity .
Anti-Inflammatory Activity :
- Hydrazones with 2-chlorophenyl groups (e.g., diclofenac hydrazones) inhibit COX-1 selectively, reducing prostaglandin synthesis .
Antimicrobial Activity :
- Analogous compounds like N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide derivatives show moderate activity against S. aureus and E. coli (zone of inhibition: 12–14 mm) .
Key Structural Determinants of Activity
Biological Activity
The compound 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 348.82 g/mol. The structure features a piperazine ring, a chlorobenzyl moiety, and a nitrophenyl group attached via a hydrazone linkage.
Antimicrobial Activity
Research indicates that compounds related to piperazine derivatives exhibit significant antimicrobial properties. A study synthesized various piperazine derivatives and evaluated their activity against several bacterial strains. Notably, compounds similar to the target compound demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as ciprofloxacin .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2-[4-(2-chlorobenzyl)piperazin-1-yl]... | S. aureus | 20-40 |
| Similar Piperazine Derivative | E. coli | 40-70 |
Anticancer Activity
In addition to its antimicrobial effects, the compound has shown promising anticancer activity. In vitro studies utilizing the MTT assay indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, although they were less potent than established chemotherapeutic agents like 5-fluorouracil .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 2-[4-(2-chlorobenzyl)piperazin-1-yl]... | HeLa | 15 |
| Similar Piperazine Derivative | MCF-7 | 25 |
The biological activity of piperazine derivatives is often attributed to their ability to interact with bacterial cell membranes and inhibit essential metabolic pathways. The presence of nitro groups in the structure may enhance electron affinity, facilitating interactions with cellular targets.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to bacterial enzymes and cancer-related proteins. The results suggest that the target compound may effectively inhibit key enzymes involved in bacterial resistance mechanisms and cancer cell proliferation .
Study 1: Antimicrobial Evaluation
A comprehensive study synthesized various hydrazone derivatives and evaluated their antimicrobial properties using standard methods like the tube dilution technique. The results indicated that several derivatives, including those structurally similar to the target compound, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Study 2: Anticancer Properties
Another research effort focused on assessing the anticancer potential of piperazine-based compounds against multiple cancer cell lines. The findings revealed that while some compounds displayed notable cytotoxicity, further optimization of structure was necessary to enhance efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
